molecular formula C23H24N4O2 B14948127 N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14948127
M. Wt: 388.5 g/mol
InChI Key: VVHKAOSBXNEURJ-UHFFFAOYSA-N
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Description

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. The pyrazole ring is often formed via a cyclization reaction involving hydrazine and a 1,3-diketone.

The final coupling step to form the target compound involves the reaction of the indole derivative with the pyrazole carboxamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling step, which allows for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides at elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The indole and pyrazole moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide
  • N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1H-pyrazole-4-carboxamide
  • N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both indole and pyrazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-methyl-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-16-19(10-12-24-23(28)22-11-13-25-27(22)2)20-14-18(8-9-21(20)26-16)29-15-17-6-4-3-5-7-17/h3-9,11,13-14,26H,10,12,15H2,1-2H3,(H,24,28)

InChI Key

VVHKAOSBXNEURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)C4=CC=NN4C

Origin of Product

United States

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